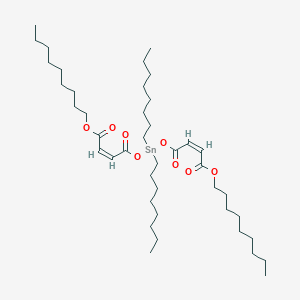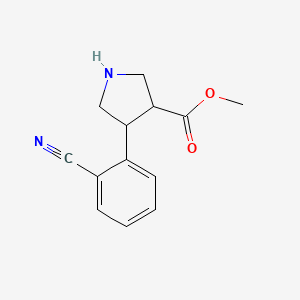![molecular formula C43H34N4Si B13772304 Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane](/img/structure/B13772304.png)
Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane is a complex organic compound that belongs to the class of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This particular compound is characterized by its unique structure, which includes a trimethylsilyl group attached to a porphyrin core via an ethynyl linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane typically involves the following steps:
Synthesis of 10,15,20-triphenyl-21,23-dihydroporphyrin: This is achieved through the condensation of pyrrole with benzaldehyde under acidic conditions, followed by oxidation.
Attachment of the ethynyl group: The ethynyl group is introduced via a Sonogashira coupling reaction, where the porphyrin is reacted with an ethynyl halide in the presence of a palladium catalyst.
Introduction of the trimethylsilyl group: The final step involves the reaction of the ethynyl-porphyrin intermediate with trimethylsilyl chloride in the presence of a base, such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane can undergo various chemical reactions, including:
Oxidation: The porphyrin core can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can convert the porphyrin to its reduced forms, such as chlorins or bacteriochlorins.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Oxidized porphyrins with altered electronic properties.
Reduction: Reduced forms of porphyrins, such as chlorins.
Substitution: Porphyrin derivatives with different functional groups replacing the trimethylsilyl group.
Applications De Recherche Scientifique
Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex porphyrin derivatives.
Biology: Studied for its potential role in mimicking natural porphyrins in biological systems.
Medicine: Investigated for its potential use in photodynamic therapy, where it can be used to target and destroy cancer cells.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane involves its interaction with molecular targets through its porphyrin core. The porphyrin core can absorb light and transfer energy to other molecules, making it useful in photodynamic therapy. The ethynyl linkage and trimethylsilyl group can also influence the compound’s reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,10,15,20-Tetraphenyl-21H,23H-porphine: A similar porphyrin compound without the ethynyl and trimethylsilyl groups.
5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin: A porphyrin derivative with a carboxyphenyl group instead of the ethynyl and trimethylsilyl groups.
Uniqueness
Trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane is unique due to the presence of the ethynyl linkage and trimethylsilyl group, which can significantly alter its chemical and physical properties compared to other porphyrin derivatives
Propriétés
Formule moléculaire |
C43H34N4Si |
|---|---|
Poids moléculaire |
634.8 g/mol |
Nom IUPAC |
trimethyl-[2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)ethynyl]silane |
InChI |
InChI=1S/C43H34N4Si/c1-48(2,3)28-27-32-33-19-21-35(44-33)41(29-13-7-4-8-14-29)37-23-25-39(46-37)43(31-17-11-6-12-18-31)40-26-24-38(47-40)42(30-15-9-5-10-16-30)36-22-20-34(32)45-36/h4-26,44,47H,1-3H3 |
Clé InChI |
WNPLHLHIRWSWBX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=C2C=CC(=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC1=N5)C6=CC=CC=C6)C7=CC=CC=C7)C=C3)C8=CC=CC=C8)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




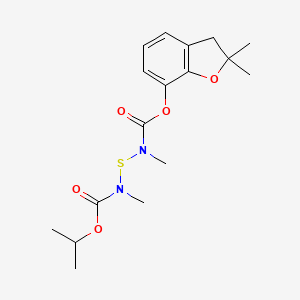
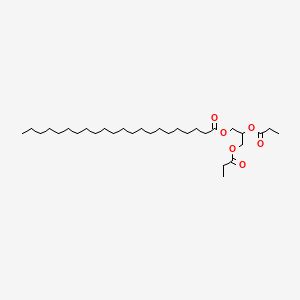
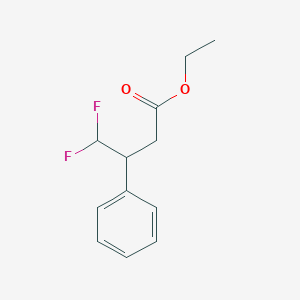
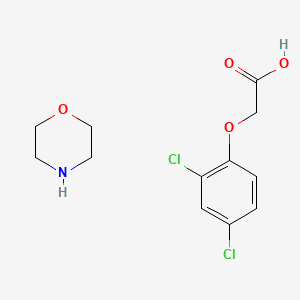
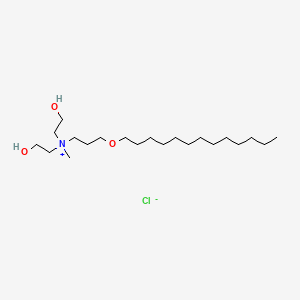
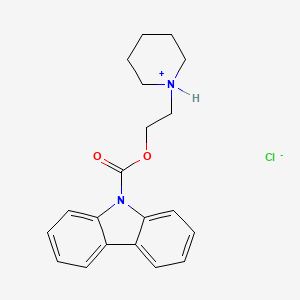
![N-[2-(3,4-Dimethoxyphenyl)-1-methylethyl]-4-ethoxy-3-methoxyphenylacetamide](/img/structure/B13772267.png)
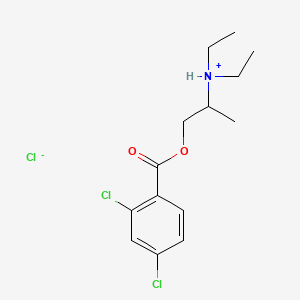
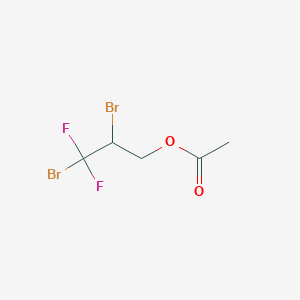
![8-ethyl-5,11-dithia-8-azatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene](/img/structure/B13772282.png)
